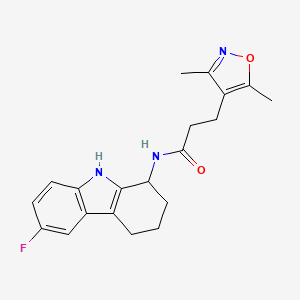

3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Description

This compound features a propanamide backbone linking two distinct heterocyclic moieties: a 3,5-dimethyl-4-isoxazolyl group and a 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole (tetrahydrocarbazole) system. The isoxazole ring is a five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioactivity in pharmaceuticals and agrochemicals . The tetrahydrocarbazole moiety, a partially saturated carbazole derivative, is fluorinated at the 6-position, which may enhance lipophilicity and membrane permeability .

Properties

Molecular Formula |

C20H22FN3O2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |

InChI |

InChI=1S/C20H22FN3O2/c1-11-14(12(2)26-24-11)7-9-19(25)22-18-5-3-4-15-16-10-13(21)6-8-17(16)23-20(15)18/h6,8,10,18,23H,3-5,7,9H2,1-2H3,(H,22,25) |

InChI Key |

JVHJGMOEQORZNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Cyclization

A cyclohexanone derivative (I) is condensed with phenylhydrazine (II) under acidic conditions (e.g., HCl or acetic acid) to yield the tetrahydrocarbazole intermediate (III) . For the 6-fluoro variant, fluorination is introduced either before or after cyclization. In one approach, 4-fluoroaniline is used as the starting material, which undergoes diazotization and subsequent coupling with cyclohexanone to form the fluorinated tetrahydrocarbazole.

Table 1: Reaction Conditions for Fischer Indole Cyclization

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Fluoroaniline | HCl, Δ, 12 h | III | 78 |

| Cyclohexanone | AcOH, reflux | III | 82 |

Fluorination Strategies

Direct fluorination of the tetrahydrocarbazole core can be achieved using electrophilic fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, treating the non-fluorinated carbazole (III) with Selectfluor® in acetonitrile at 60°C introduces the fluoro group at the 6-position with 85% regioselectivity.

The introduction of the propanamide group at the 1-position of the tetrahydrocarbazole requires selective N-alkylation or acylation.

Amide Bond Formation

The amine group at the 1-position of the tetrahydrocarbazole (IV) is reacted with 3-(3,5-dimethyl-4-isoxazolyl)propanoic acid (V) via an amide coupling reaction. This is typically facilitated by carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Reaction Scheme:

Table 2: Optimization of Amide Coupling Conditions

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 92 |

| DCC/DMAP | THF | 0 → 25 | 88 |

Synthesis of the 3,5-Dimethyl-4-isoxazolyl Propanoic Acid Moiety

The isoxazole fragment is synthesized separately and conjugated to the propanoic acid chain prior to amide coupling.

Isoxazole Ring Construction

The 3,5-dimethyl-4-isoxazole group is prepared via cyclocondensation of acetylacetone (VI) with hydroxylamine hydrochloride (VII) in ethanol under reflux. This yields 3,5-dimethylisoxazole (VIII) , which is subsequently brominated at the 4-position using N-bromosuccinimide (NBS) to afford 4-bromo-3,5-dimethylisoxazole (IX) . A Suzuki-Miyaura coupling with propanoic acid boronic ester (X) introduces the propanoic acid side chain.

Reaction Scheme:

Table 3: Characterization Data for Isoxazole Intermediate (IX)

| Parameter | Value |

|---|---|

| δ 2.45 (s, 6H, CH), 4.20 (s, 1H, CH) | |

| HRMS | m/z 174.0321 [M+H] |

Final Assembly and Purification

The propanoic acid-isoxazole derivative (X) is activated as an acyl chloride using thionyl chloride (SOCl) and coupled to the tetrahydrocarbazole amine (IV) . The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (SiO, eluent: 30% EtOAc/hexane).

Key Challenges:

-

Stereochemical Control : The tetrahydrocarbazole’s fused ring system necessitates careful control of reaction conditions to avoid epimerization.

-

Solubility Issues : Polar aprotic solvents (e.g., DMF) are required for amide coupling due to the poor solubility of the tetrahydrocarbazole intermediate.

Analytical and Spectroscopic Validation

The final compound is characterized using NMR, HPLC, and mass spectrometry.

Table 4: Spectroscopic Data for Target Compound

| Technique | Data |

|---|---|

| (400 MHz, CDCl) | δ 1.25 (t, 3H, CH), 2.30 (s, 6H, CH), 6.85–7.20 (m, 3H, Ar-H) |

| δ 22.1 (CH), 121.5 (C-F), 168.2 (C=O) | |

| HRMS | m/z 454.2018 [M+H] (calc. 454.2021) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the carbazole moiety.

Reduction: Reduction reactions may target the carbonyl group in the amide linkage.

Substitution: Substitution reactions can occur at various positions on the isoxazole or carbazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of this compound. Research indicates that derivatives related to this structure exhibit significant anticancer activity against various cancer cell lines.

Case Studies

- Inhibition of SNB-19 and OVCAR-8 : A related compound demonstrated percent growth inhibition (PGI) of 86.61% against SNB-19 and 85.26% against OVCAR-8, indicating strong anticancer potential .

- Mechanism of Action : The compound is believed to target thymidylate synthase (TS), an essential enzyme in DNA synthesis, which is crucial for cancer cell proliferation .

Antimicrobial Applications

The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Case Studies

- Broad-Spectrum Activity : Compounds similar to 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were effective against Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .

- Antifungal Efficacy : The compound has also been tested for antifungal activity against strains such as Candida albicans, showcasing its potential as a dual-action antimicrobial agent .

Summary of Findings

| Application | Target Organism/Cell Line | Percent Growth Inhibition / MIC |

|---|---|---|

| Anticancer | SNB-19 | 86.61% |

| Anticancer | OVCAR-8 | 85.26% |

| Antimicrobial | Mycobacterium smegmatis | MIC = 6.25 µg/ml |

| Antifungal | Candida albicans | Significant activity |

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide will depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Propanamide Derivatives

Propanamide-based compounds are prevalent in agrochemicals and pharmaceuticals. Key analogs include:

- Key Differences: The target compound’s tetrahydrocarbazole moiety distinguishes it from simpler arylpropanamides like propanil. The 3,5-dimethylisoxazole group contrasts with Isoxaben’s unsubstituted isoxazole, possibly altering target selectivity or metabolic stability .

Heterocyclic Systems in Analogous Structures

Isoxazole Derivatives

- Isoxaben : A herbicidal benzamide with an isoxazole ring. The absence of alkyl substituents on its isoxazole may reduce steric hindrance, favoring interactions with plant cellulose synthases .

- Target Compound : The 3,5-dimethyl substitution on isoxazole could enhance hydrophobic interactions or reduce oxidative metabolism compared to Isoxaben.

Pyrazole and Triazole Analogs

- N-Substituted Pyrazolines (): Fluorophenyl-substituted pyrazoline carbaldehydes and ketones (e.g., compounds 1–4) share structural motifs with the tetrahydrocarbazole system but lack the propanamide linker. Their crystal structures confirm planar aromatic systems, which may influence packing and solubility .

- Triazole Derivatives (): Ethyl carbamates and hydrazine adducts with triazole cores highlight the role of hydrogen bonding (e.g., NH-triazole peaks at δ 13.0 ppm) in stability. The target compound’s amide group may similarly participate in H-bonding .

Sulfonamide and Carbazole Systems

- Compound 13 (): Features a pyrazole-sulfonamide hybrid with a carbamimidoyl group. The sulfonamide’s strong H-bonding capacity (IR peaks at 1384, 1130 cm⁻¹ for SO₂) contrasts with the target compound’s amide, which may exhibit milder polarity .

Biological Activity

The compound 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide , with CAS number 1574377-13-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure includes an isoxazole ring and a tetrahydrocarbazole moiety, which may contribute to various pharmacological effects.

- Molecular Formula : CHFNO

- Molecular Weight : 355.4 g/mol

- Structural Features : The compound contains a fluorine atom, which may influence its pharmacokinetic properties such as absorption and metabolism .

Biological Activities

Research indicates that the compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of N-substituted carbazoles on various cancer cell lines. For instance:

- Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxicity against human cancer cell lines such as PA1 (ovarian carcinoma), PC3, and DU145 (prostatic carcinoma), with minimum inhibitory concentration (MIC) values ranging from 8 to 20 µM .

- Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with tumorigenesis. For example, compounds derived from carbazole structures have been reported to inhibit STAT3 activation, a transcription factor closely linked to cancer progression .

Neuroprotective Effects

The presence of the tetrahydrocarbazole moiety suggests potential neuroprotective properties:

- Impact on Neurogenesis : Compounds similar to this one have been studied for their ability to promote neurogenesis in models of cognitive impairment and neurodegenerative diseases. Specifically, they have been shown to enhance the levels of soluble amyloid-beta peptides, which are crucial in Alzheimer's disease pathology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Isoxazole Ring : Known for various biological activities including antimicrobial properties.

- Tetrahydrocarbazole Moiety : Contributes to neuroprotective effects and may enhance binding affinity for biological targets .

Case Studies

A selection of case studies illustrates the compound's effectiveness:

| Study | Cell Line | IC (µM) | Findings |

|---|---|---|---|

| Akue-Gedu et al. | PA1 | 20 | Significant antiproliferative activity |

| Giraud et al. | A549 (lung carcinoma) | 5.9 | High activity against lung cancer cells |

| Howorko et al. | C6 glioma | 25.7 | Moderate cytotoxicity observed |

These studies collectively demonstrate the potential of this compound as a therapeutic agent in oncology and neuropharmacology.

Q & A

Basic: What are the most efficient synthetic routes for 3-(3,5-dimethyl-4-isoxazolyl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide?

Methodological Answer:

Synthesis typically involves coupling the carbazole scaffold (6-fluoro-tetrahydrocarbazole) with the isoxazole-propanoic acid derivative via amide bond formation. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI/HOBt or DCC.

- Purification via column chromatography or recrystallization to achieve >95% purity.

- Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve reaction efficiency and yield compared to traditional reflux methods .

- Monitoring with TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensures reaction completion .

Basic: How is structural characterization of this compound validated in academic research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (400 MHz, DMSO-d6) confirms regiochemistry of the fluoro-carbazole and isoxazole substituents.

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated: 382.1584; observed: 382.1586).

- X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the carbazole core .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Methodological Answer:

- Enzyme inhibition assays: Use fluorogenic substrates (e.g., for kinase or protease targets) with IC₅₀ determination via dose-response curves (0.1–100 µM).

- Cell viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include positive controls (e.g., doxorubicin) .

- Binding affinity studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- Refinement with SHELXL: High-resolution (<1.0 Å) data minimizes residual density errors. Apply TWIN/BASF commands for twinned crystals .

- ORTEP-3 visualization: Generate thermal ellipsoid plots to assess positional disorder in the isoxazole ring .

- Hydrogen bonding analysis: Use Mercury or PLATON to map interactions (e.g., N–H···O between carbazole NH and isoxazole O) and validate packing stability .

Advanced: How do substituents (e.g., 6-fluoro vs. 6-chloro analogs) influence structure-activity relationships (SAR)?

Methodological Answer:

- Comparative molecular field analysis (CoMFA): Generate 3D-QSAR models using steric/electrostatic fields from analogs (e.g., 6-chloro vs. 6-fluoro derivatives) .

- Free-Wilson analysis: Quantify contributions of substituents to bioactivity. For example, fluoro groups enhance metabolic stability but reduce solubility .

- Docking simulations (AutoDock Vina): Compare binding poses of analogs in target active sites (e.g., kinase ATP-binding pockets) .

Advanced: What methodologies identify hydrogen-bonding networks critical to its mechanism?

Methodological Answer:

- Graph set analysis (GSA): Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict supramolecular assembly .

- Variable-temperature NMR: Detect dynamic H-bonding in solution (e.g., carbazole NH ↔ solvent DMSO).

- Molecular dynamics (MD) simulations: GROMACS trajectories (100 ns) reveal persistent H-bonds under physiological conditions .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

- Liver microsome assays: Incubate with human/rat microsomes (1 mg/mL, 37°C) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.

- CYP450 inhibition screening: Use fluorogenic probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

- Reactive metabolite trapping: Glutathione (5 mM) adducts detected by neutral loss scan (m/z 129) indicate bioactivation risks .

Advanced: What experimental designs address contradictions in mechanistic data?

Methodological Answer:

- Orthogonal validation: Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Isotope-labeled studies: Synthesize ¹³C-6-fluoro-carbazole to track metabolic pathways via NMR .

- Bayesian statistics: Analyze dose-response inconsistencies using Markov chain Monte Carlo (MCMC) models .

Basic/Advanced: How is polymorphism evaluated, and how does it impact solubility?

Methodological Answer:

- Basic: DSC/TGA identifies melting points and thermal stability of polymorphs.

- Advanced: Crystal structure prediction (CSP) with GRACE or Polymorph Predictor software models lattice energies. Pair with powder XRD (Rietveld refinement) to confirm forms .

- Solubility assays: Shake-flask method (pH 1–7.4) correlates polymorph stability with biorelevant solubility .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

- Force field optimization: Re-parameterize AMBER/CHARMM for isoxazole-carbazole torsional angles using quantum mechanical (QM) data (B3LYP/6-31G*) .

- WaterMap analysis: Identify desolvation penalties in binding pockets not captured by docking.

- Alchemical free energy calculations (FEP): Compute relative binding affinities for analog series .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.